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Compound of Interest

Compound Name: 1-Hydroxyguanidine sulfate

CAS No.: 129656-40-2

Cat. No.: B15565091

Get Quote

A detailed analysis of the structural requirements for the anticancer and antiviral activities of 1-
hydroxyguanidine sulfate analogs is presented. This guide summarizes key quantitative

structure-activity relationship (QSAR) studies, providing a comparative overview of analog

performance, experimental methodologies, and the molecular descriptors influencing biological

activity.

Researchers in drug discovery and development can leverage this information to guide the

design of novel, more potent therapeutic agents based on the 1-hydroxyguanidine scaffold. The

data is compiled from seminal studies in the field, offering a clear, comparative view of the

structure-activity landscape.

Comparative Analysis of Anticancer and Antiviral
Activities
The biological activities of a series of N-hydroxyguanidine derivatives have been evaluated for

their potential as both anticancer and antiviral agents. The primary assays used in these
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foundational studies were the inhibition of L1210 leukemia cells for anticancer activity and the

inhibition of Rous sarcoma virus (RSV) focus formation for antiviral activity.

Anticancer Activity against L1210 Leukemia Cells
A significant QSAR study conducted by Tai et al. (1984) explored a series of N-

hydroxyguanidine derivatives, revealing a range of inhibitory potencies against the L1210

murine leukemia cell line. The half-maximal inhibitory dose (ID50) values for these compounds

spanned from 7.80 to 126 µM, indicating that structural modifications to the parent 1-

hydroxyguanidine molecule can substantially impact its cytotoxic efficacy.[1] In a separate

study focusing on N-hydroxy-N'-aminoguanidines, a lead compound demonstrated an IC50

value of 11 µM against HL-60 promyelocytic leukemia cells, highlighting the potential of this

subclass of hydroxyguanidine analogs.[2]
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Antiviral Activity against Rous Sarcoma Virus
The same series of N-hydroxyguanidine derivatives investigated by Tai et al. (1984) also

exhibited a broad range of antiviral activity against the Rous sarcoma virus, with ID50 values

from 2.76 to 195.2 µM.[1] This indicates that the structural features governing anticancer and

antiviral activities may be distinct, offering opportunities for selective optimization.
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Experimental Protocols
A clear understanding of the experimental methodologies is crucial for the interpretation and

comparison of QSAR data. The following sections detail the key assays referenced in this

guide.

L1210 Leukemia Cell Cytotoxicity Assay
The anticancer activity of the 1-hydroxyguanidine analogs was primarily assessed using the

L1210 murine leukemia cell line.

Cell Culture and Treatment:

Cell Line: L1210 mouse lymphocytic leukemia cells.

Culture Medium: Typically RPMI-1640 or Dulbecco's Modified Eagle's Medium (DMEM)

supplemented with fetal bovine serum (FBS) and antibiotics.

Incubation: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

Drug Treatment: Analogs are dissolved in a suitable solvent (e.g., DMSO) and added to the

cell cultures at various concentrations.

Exposure Time: Cells are typically exposed to the compounds for a period of 48 to 72 hours.
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Determination of Cell Viability:

Method: Cell viability is commonly determined using methods such as the MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or trypan blue exclusion assay.

Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC50 or

ID50) is calculated from the dose-response curve.

Rous Sarcoma Virus (RSV) Focus Formation Assay
The antiviral activity was evaluated by quantifying the inhibition of RSV-induced cell

transformation, which results in the formation of distinct cell clusters known as foci.

Assay Principle: RSV is a retrovirus that can transform infected cells, causing them to lose their

normal growth control and form characteristic foci. The antiviral activity of a compound is

measured by its ability to reduce the number of these foci.

Procedure:

Cell Line: Typically chick embryo fibroblasts (CEFs) are used as they are susceptible to RSV

infection and transformation.

Infection: CEFs are infected with a standard amount of RSV.

Drug Treatment: The test compounds are added to the culture medium at various

concentrations immediately after infection.

Focus Development: The infected cells are cultured for several days to allow for the

development of foci.

Quantification: The foci are then fixed, stained (e.g., with crystal violet), and counted. The

ID50 is the concentration of the compound that reduces the number of foci by 50%

compared to untreated, infected cells.
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The development of a QSAR model involves a systematic workflow to establish a mathematical

relationship between the chemical structure of the analogs and their biological activity.
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A generalized workflow for developing a QSAR model.

Key Molecular Descriptors
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The biological activity of 1-hydroxyguanidine analogs is influenced by a combination of

physicochemical properties, which are quantified by molecular descriptors in QSAR models.

Lipophilicity (log P): This descriptor measures the hydrophobicity of a molecule. In the

context of the reviewed studies, lipophilicity was found to be a significant factor for both

anticancer and antiviral activities, suggesting that the ability of the compounds to cross cell

membranes is crucial for their efficacy.[1][3]

Electronic Parameters (e.g., Hammett's constant σ): These descriptors quantify the electron-

donating or electron-withdrawing nature of substituents on the aromatic rings of the analogs.

Electronic effects can influence how the molecule interacts with its biological target. The

cytotoxicity of aminohydroxyguanidine derivatives was shown to correlate well with electronic

parameters.[3]

Steric Parameters (e.g., van der Waals volume): These descriptors relate to the size and

shape of the molecule and its substituents. Steric hindrance can affect the binding of the

analog to its target site. The marginal antiviral activity of some aminohydroxyguanidine

derivatives was associated with their van der Waals volume.[3]

Pharmacophore Features: These are abstract representations of the essential steric and

electronic features that are necessary for a molecule to interact with a specific biological

target. For N-hydroxy-N'-aminoguanidine analogs with anticancer activity, key

pharmacophoric features include hydrogen bond donors and acceptors, as well as aromatic

rings.[2]

Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the structural modifications of

1-hydroxyguanidine analogs and their resulting biological activities, as informed by QSAR

studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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